
2-Acetyl-4-hydroxy-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-4-hydroxy-3-methoxybenzoic acid: is an organic compound with the molecular formula C10H10O5 It is a derivative of benzoic acid, featuring an acetyl group at the second position, a hydroxy group at the fourth position, and a methoxy group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-hydroxy-3-methoxybenzoic acid can be achieved through several methods. One common approach involves the acetylation of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Another method involves the Friedel-Crafts acylation of 4-hydroxy-3-methoxybenzoic acid with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction also requires reflux conditions and yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The industrial process typically includes purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4-hydroxy-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of 2-acetyl-4-oxo-3-methoxybenzoic acid.
Reduction: Formation of 2-(hydroxyethyl)-4-hydroxy-3-methoxybenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetyl-4-hydroxy-3-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Acetyl-4-hydroxy-3-methoxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups on the benzene ring contribute to its ability to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of enzymes involved in oxidative stress and inflammation, leading to potential therapeutic effects.
Comparison with Similar Compounds
2-Acetyl-4-hydroxy-3-methoxybenzoic acid can be compared with other similar compounds, such as:
4-Hydroxy-3-methoxybenzoic acid (Vanillic acid): Lacks the acetyl group at the second position.
2-Hydroxy-3-methoxybenzoic acid (Isovanillic acid): Has a hydroxy group at the second position instead of an acetyl group.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains an aldehyde group instead of an acetyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
93762-15-3 |
|---|---|
Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-acetyl-4-hydroxy-3-methoxybenzoic acid |
InChI |
InChI=1S/C10H10O5/c1-5(11)8-6(10(13)14)3-4-7(12)9(8)15-2/h3-4,12H,1-2H3,(H,13,14) |
InChI Key |
GMYHGDFFXVALJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1OC)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile](/img/structure/B12666166.png)
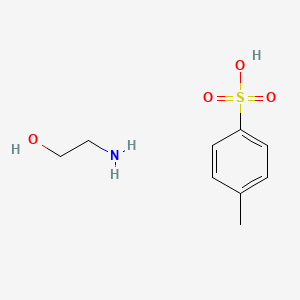
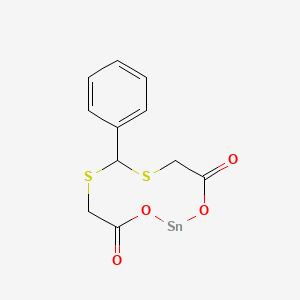
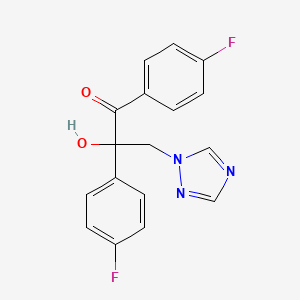

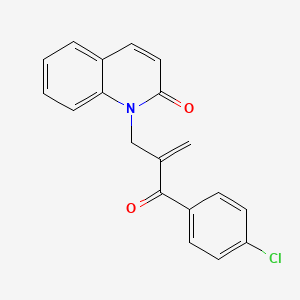
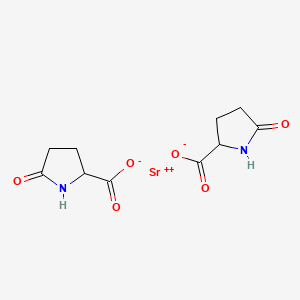

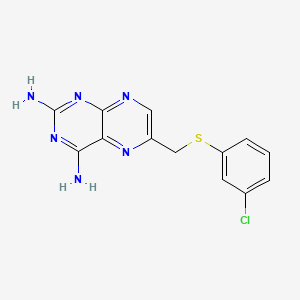
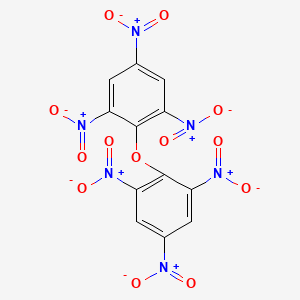
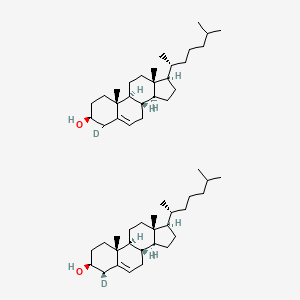

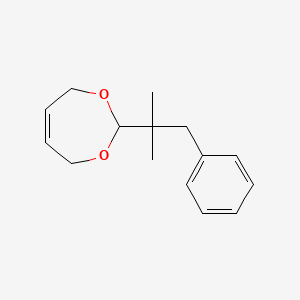
![2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol](/img/structure/B12666259.png)
